molecular formula C18H17FN4O2 B4956714 4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine

4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine

Cat. No. B4956714
M. Wt: 340.4 g/mol
InChI Key: GFTOHQMBKAKIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of morpholine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine involves the inhibition of the production of pro-inflammatory cytokines and chemokines. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the levels of oxidative stress markers and improve the antioxidant status in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine in lab experiments is its potent anti-inflammatory and analgesic properties. However, its limited solubility in water and low bioavailability may pose challenges in its use in certain experimental settings.

Future Directions

There are several future directions for the study of 4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine. One potential direction is the investigation of its potential applications in the treatment of various inflammatory disorders, such as arthritis and inflammatory bowel disease. Another potential direction is the study of its effects on the gut microbiome and its potential role in modulating the gut-brain axis. Additionally, further studies are needed to explore its safety and toxicity profiles in various animal models.
In conclusion, 4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine is a promising compound that has shown potential applications in various scientific research fields. Its potent anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory disorders. However, further studies are needed to explore its potential applications and safety profiles.

Synthesis Methods

The synthesis of 4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine involves the reaction of 4-fluorobenzylhydrazine with 2-pyridinecarboxylic acid, followed by the reaction of the resulting compound with morpholine. The final product is obtained after purification and characterization.

Scientific Research Applications

4-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine has been studied for its potential applications in various scientific research fields. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

4-[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-15-4-1-13(2-5-15)11-16-21-18(25-22-16)14-3-6-17(20-12-14)23-7-9-24-10-8-23/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTOHQMBKAKIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5-[3-(4-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine

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